molecular formula C18H18ClN5O3 B2823877 9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-73-4

9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2823877
CAS RN: 873076-73-4
M. Wt: 387.82
InChI Key: UVRHQNZAXYWFMH-UHFFFAOYSA-N
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Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms . The specific structure of “9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” would include additional functional groups attached to this basic pyrimidine structure.

Scientific Research Applications

Heteroaromatization and Synthesis of Novel Compounds

  • Researchers have developed novel compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines, by reacting derivatives similar to the compound . These new compounds have shown antimicrobial activity, indicating potential applications in pharmaceuticals (El-Agrody et al., 2001).

Development of New Purinediones

  • Another study focused on creating new purinediones, which are similar in structure to the compound. These purinediones were synthesized through a multi-step process, demonstrating the compound's versatility in creating diverse chemical structures (Šimo et al., 1995).

Ring Cleavage Reactions

  • The compound's derivatives have been used in ring cleavage reactions with amines, leading to the formation of various products like pyrimidines and urethanes. This highlights its utility in complex chemical reactions and synthesis (Kinoshita et al., 1989).

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

  • Derivatives of the compound have been synthesized and evaluated for their potential as inotropic, anti-inflammatory, and antihypertensive agents. This suggests its applicability in the development of new medicinal compounds (Jeanneau-Nicolle et al., 1992).

Antimicrobial Evaluation

  • A study synthesized new pyrimidines and condensed pyrimidines using derivatives of the compound and tested them for antimicrobial activity. The results indicated significant potential in creating antibacterial and antifungal agents (Abdelghani et al., 2017).

Photo-Induced Autorecycling Oxidizing Reaction

  • Researchers explored the compound's derivatives for photo-induced autorecycling oxidizing reactions, suggesting its utility in advanced chemical processes and material science (Naya et al., 2005).

Inhibitor Development for Medical Applications

  • The compound has been utilized in the development of inhibitors like PDE9 inhibitors, which are under preclinical development for treating Alzheimer's disease. This highlights its significance in neurodegenerative disease research (Wunder et al., 2005).

Anti-Inflammatory Activity in Arthritis Models

  • Derivatives of the compound have shown anti-inflammatory activity in arthritis models, indicating their potential in treating chronic inflammatory diseases (Kaminski et al., 1989).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some pyrimidine derivatives have been found to be potent calcium channel blockers .

Future Directions

The future directions in the research and development of pyrimidine derivatives are likely to involve the design of new selective, effective, and safe therapeutic agents . This could involve the development of new synthetic methods, the exploration of new biological targets, and the optimization of the interaction between the ligand and the biological target .

properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-11(25)10-24-16(26)14-15(21(2)18(24)27)20-17-22(8-3-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRHQNZAXYWFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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